molecular formula C4H10NaO2PS2 B7759587 Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane

Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane

Cat. No.: B7759587
M. Wt: 208.2 g/mol
InChI Key: ZKDDJTYSFCWVGS-UHFFFAOYSA-M
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Description

Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane: is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of sulfur and phosphorus atoms, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane typically involves the reaction of diethoxyphosphoryl chloride with sodium sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction can be represented as follows:

(C2H5O)2PCl+Na2S(C2H5O)2P(S)SNa+NaCl\text{(C}_2\text{H}_5\text{O})_2\text{PCl} + \text{Na}_2\text{S} \rightarrow \text{(C}_2\text{H}_5\text{O})_2\text{P(S)SNa} + \text{NaCl} (C2​H5​O)2​PCl+Na2​S→(C2​H5​O)2​P(S)SNa+NaCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiophosphates.

    Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophosphates.

    Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Chemistry: Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the synthesis of organophosphorus compounds.

Biology: In biological research, this compound is used to study the interactions between sulfur and phosphorus-containing molecules and biological systems. It is also used in the development of novel biochemical assays.

Industry: In industrial applications, this compound is used as a catalyst in various chemical processes, including polymerization and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane involves its ability to form stable complexes with metal ions and other molecules. The sulfur and phosphorus atoms in the compound can coordinate with metal centers, leading to the formation of stable complexes. These complexes can then participate in various catalytic and synthetic processes.

Comparison with Similar Compounds

  • Sodium;diethoxy-phosphoryl-sulfide
  • Sodium;diethoxy-thiophosphoryl-sulfide
  • Sodium;diethoxy-sulfanyl-phosphane

Uniqueness: Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its specific arrangement of sulfur and phosphorus atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced catalytic properties and greater versatility in synthetic applications.

Properties

IUPAC Name

sodium;diethoxy-sulfanylidene-sulfido-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2PS2.Na/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDDJTYSFCWVGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NaO2PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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